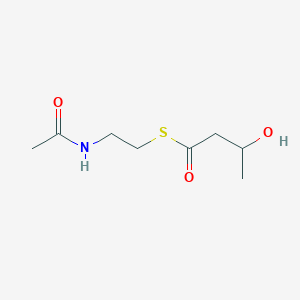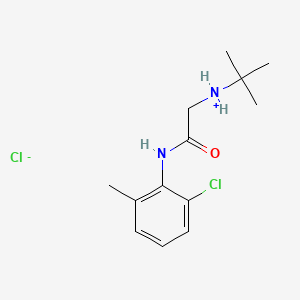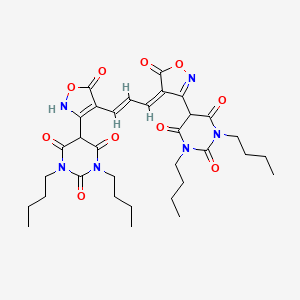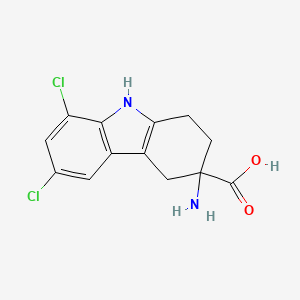
L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- is a complex organic compound with a unique structure that combines elements of phenylalanine and a benzopyran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- typically involves the coupling of L-phenylalanine with a benzopyran derivative. The reaction conditions often require the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzopyran ring can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Aplicaciones Científicas De Investigación
L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. The specific pathways involved depend on the context of its use, such as its role in biological systems or its application in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®-
- L-Tryptophan, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®-
Uniqueness
L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- is unique due to its specific combination of phenylalanine and benzopyran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
93261-84-8 |
|---|---|
Fórmula molecular |
C20H16ClNO7 |
Peso molecular |
417.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1,4-dioxoisochromene-7-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H16ClNO7/c1-9-16(23)14-12(21)8-11(17(24)15(14)20(28)29-9)18(25)22-13(19(26)27)7-10-5-3-2-4-6-10/h2-6,8-9,13,24H,7H2,1H3,(H,22,25)(H,26,27)/t9-,13+/m1/s1 |
Clave InChI |
KNHGLSCHDZCRBC-RNCFNFMXSA-N |
SMILES isomérico |
C[C@@H]1C(=O)C2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl |
SMILES canónico |
CC1C(=O)C2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)

![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)




![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)


